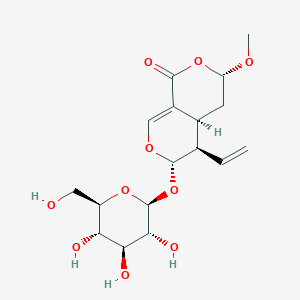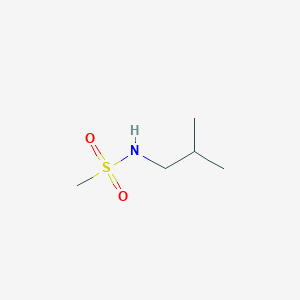
1,6-Naphthyridine-2-carboxylic acid
Übersicht
Beschreibung
1,6-Naphthyridine-2-carboxylic acid is a compound with the molecular formula C9H6N2O2 . It is a white solid with a molecular weight of 174.16 . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 1,6-Naphthyridine-2-carboxylic acid and its derivatives has been a topic of interest in recent years . For instance, one study reported the successful synthesis of 10-methoxy dibenzo [b,h] [1,6]naphthyridine carboxylic acid from 3-methoxyaniline .
Molecular Structure Analysis
The molecular structure of 1,6-Naphthyridine-2-carboxylic acid consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving 1,6-Naphthyridine-2-carboxylic acid are diverse. For example, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids produced monoarylated-1,6-naphthyridines .
Physical And Chemical Properties Analysis
1,6-Naphthyridine-2-carboxylic acid is a white solid with a molecular weight of 174.16 . It is stored in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
1,6-Naphthyridine-2-carboxylic acid derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV). Studies have shown that the benzylamides of 1,6-naphthyridine-2-carboxylic acid exhibit strong anti-HCMV properties. This highlights the compound's potential as a basis for developing antiviral medications (Chan et al., 2001).
Synthesis of Highly Substituted Naphthyridines
The compound plays a crucial role in the synthesis of highly substituted [1,6]-naphthyridines through Suzuki–Miyaura reactions. This process is significant in the field of organic chemistry, particularly for creating complex molecules with potential pharmaceutical applications (Kumar & Khan, 2017).
Anticancer Research
1,6-Naphthyridine derivatives have been extensively studied for their anticancer properties. These compounds demonstrate a range of biological activities, including acting as anticancer agents. The synthesis of functionally diverse 1,6-naphthyridines and their impact on various cancer cell lines has been a significant area of research, underscoring the compound's potential in oncology (Lavanya et al., 2021).
Antibacterial Applications
1,6-Naphthyridine-2-carboxylic acid and its derivatives have shown promising results as antibacterial agents. Studies have demonstrated enhanced in vitro antibacterial activity, particularly against Pseudomonas aeruginosa, when certain cyclic amines are present in the structure (Hirose et al., 1982).
Solvent-Free Synthesis
Research into the solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives represents a significant advancement in green chemistry. This method, which involves grinding ketones, malononitrile, and amines, offers an environmentally friendly and efficient way to produce these compounds (Hameed, 2015).
Luminescent Materials
1,6-Naphthyridine derivatives have been utilized in the design of highly luminescent materials. Studies on Europium(III) complexes with 1,6-naphthyridine derivatives have shown promising results for applications in bioimaging and as pH probes due to their favorable photostability and sensitivity to pH changes (Wei et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,6-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZMWXQJCJUCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352879 | |
| Record name | 1,6-Naphthyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Naphthyridine-2-carboxylic acid | |
CAS RN |
197507-59-8 | |
| Record name | 1,6-Naphthyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Naphthyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)










![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)
![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)
